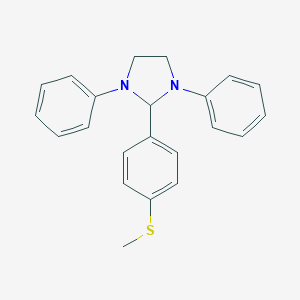

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine” is a complex organic compound. It contains an imidazolidine core, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also has a methylthio group attached to a phenyl ring, which is then attached to the imidazolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of such compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the methylthio group might be susceptible to oxidation, and the imidazolidine ring might undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine and its derivatives are synthesized using various techniques, including reactions of substituted phenyl isocyanates with specific propanenitriles, leading to compounds with potential pharmacological applications (Sedlák et al., 2005).

Structure Analysis : The structural properties of these compounds are often characterized using NMR spectroscopy and X-ray diffraction, which helps in understanding their molecular geometry and electronic structure (Kumar & Bhaskar, 2019).

Pharmacological and Biological Activities

Antimicrobial Activities : Some derivatives of this compound have been studied for their antimicrobial properties. For instance, certain imidazolidine derivatives have shown promising antimicrobial activities (El-Din et al., 2007).

Anticonvulsant Agents : Some phenytoin derivatives related to this compound are evaluated as anticonvulsant agents, showing the potential for the development of new medications for epilepsy (Deodhar et al., 2009).

Anticancer Properties : Studies have also explored the anticancer activities of derivatives, with some compounds showing significant effects against human lung cancer cells, illustrating their potential in cancer therapy (Bangade et al., 2021).

Chemical Properties and Reactions

- Tautomerism and Cycloaddition : The tautomerism and 1,4-dipolar cycloaddition reactions of certain imidazolidine derivatives demonstrate interesting chemical behaviors that are crucial for developing new synthetic methods and compounds (Nakayama et al., 1998).

Mechanism of Action

- Cholinesterase Inhibition : Similar to other organophosphates, this compound may inhibit cholinesterase enzymes . Cholinesterases play a crucial role in neurotransmission by breaking down acetylcholine at synapses.

- Alpha Receptor Binding : It could potentially bind to alpha receptors, mediating various effects . Alpha receptors are involved in regulating blood pressure, smooth muscle contraction, and other physiological processes.

Mode of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2S/c1-25-21-14-12-18(13-15-21)22-23(19-8-4-2-5-9-19)16-17-24(22)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQUMMHEBRKISV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-(2-{1-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-hydroxy-2-oxidohydrazino}ethyl)-1,3,4-thiadiazole](/img/structure/B392368.png)

![3-{2-{2,4-Bisnitroanilino}-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propoxy}-4-methyl-1,2,5-oxadiazole](/img/structure/B392370.png)

![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B392372.png)

![2-[(E)-1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N~1~-(2,6-dimethylphenyl)acetamide](/img/structure/B392373.png)

![1-(4-Chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B392375.png)

![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B392377.png)

![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392378.png)

![2-iodo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B392384.png)

![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B392387.png)

![2-[(4-Bromobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B392388.png)

![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392390.png)